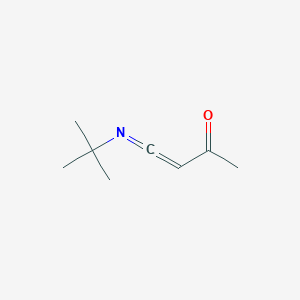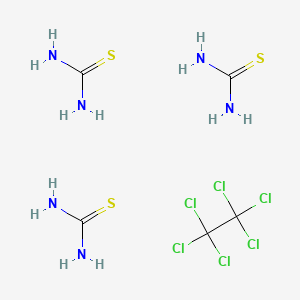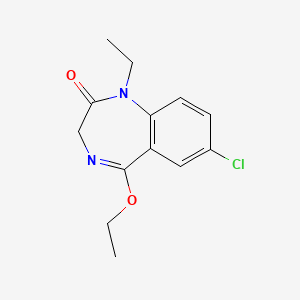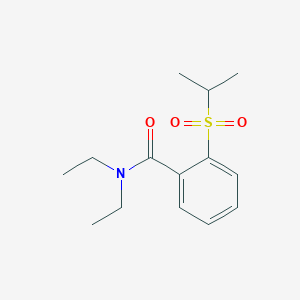
4-Hydroxystrychnine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxystrychnine is a derivative of strychnine, an alkaloid found in the seeds of the Strychnos nux-vomica tree. This compound is known for its potent biological activities and has been studied for its potential applications in various fields, including medicine and pharmacology. The presence of a hydroxyl group at the fourth position of the strychnine molecule distinguishes it from its parent compound, strychnine, and contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxystrychnine typically involves the hydroxylation of strychnine. One common method is the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from Strychnos nux-vomica seeds followed by chemical modification. The extraction process includes solvent extraction and purification steps to isolate strychnine, which is then subjected to hydroxylation reactions under optimized conditions to produce this compound.
化学反应分析
Types of Reactions: 4-Hydroxystrychnine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to strychnine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-oxo-strychnine.
Reduction: Formation of strychnine.
Substitution: Formation of various substituted strychnine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Studied for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
作用机制
The mechanism of action of 4-Hydroxystrychnine involves its interaction with the central nervous system. It acts as a potent antagonist of glycine receptors, leading to increased neuronal excitability. This action is similar to that of strychnine but may exhibit different potency and selectivity due to the presence of the hydroxyl group. The compound’s effects on other molecular targets and pathways are still under investigation.
相似化合物的比较
Strychnine: The parent compound, known for its potent neurotoxic effects.
Brucine: Another alkaloid from Strychnos nux-vomica with similar but less potent effects.
4-Hydroxybrucine: A hydroxylated derivative of brucine with distinct chemical properties.
Uniqueness of 4-Hydroxystrychnine: this compound is unique due to its specific hydroxylation, which alters its chemical reactivity and biological activity compared to strychnine and brucine. This modification can lead to different pharmacological profiles and potential therapeutic applications.
属性
CAS 编号 |
22595-26-2 |
|---|---|
分子式 |
C21H22N2O3 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
(4aR,5aS,13aS,15aS,15bR)-12-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C21H22N2O3/c24-14-3-1-2-13-19(14)23-17(25)9-15-18-12-8-16-21(13,20(18)23)5-6-22(16)10-11(12)4-7-26-15/h1-4,12,15-16,18,20,24H,5-10H2/t12-,15-,16-,18-,20-,21?/m0/s1 |
InChI 键 |
NZPSURVTGWFING-BEONAWIISA-N |
手性 SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C(=CC=C7)O |
规范 SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C(=CC=C7)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


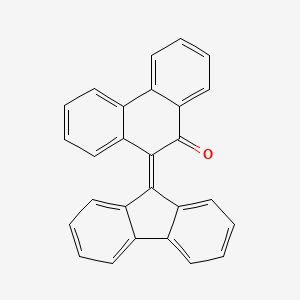
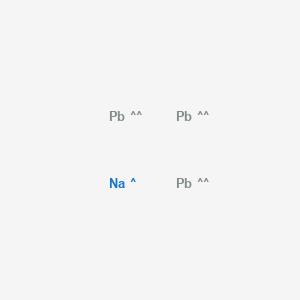
![1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene](/img/structure/B14714621.png)
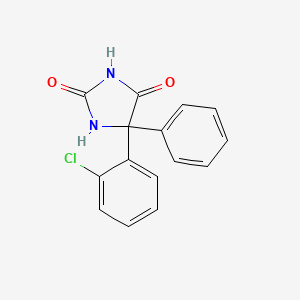
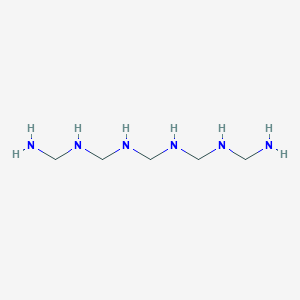
![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)


